4-Isopropoxy-3-methylphenol

Description

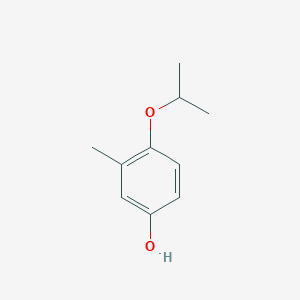

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-propan-2-yloxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-7(2)12-10-5-4-9(11)6-8(10)3/h4-7,11H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUSJXQFLISVBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 4-Isopropyl-3-methylphenol (B166981)

Several classical synthetic pathways have been established for the production of 4-isopropyl-3-methylphenol, each with its own set of advantages and challenges, particularly concerning the control of isomeric purity.

A primary and widely practiced method for the synthesis of 4-isopropyl-3-methylphenol is the direct alkylation of m-cresol (B1676322) with an isopropylating agent, such as isopropanol (B130326) or propylene (B89431). chemicalbook.com This reaction is typically carried out in the presence of a catalyst. A variety of catalysts have been employed, including calcium oxide, metal sulfates combined with γ-alumina, and solutions containing zinc bromide and hydrogen bromide. chemicalbook.comepo.org The reaction of m-cresol with propylene in the presence of a solid phosphoric acid catalyst, where phosphoric acid is supported on carriers like silica-alumina or diatomaceous earth, has also been reported. google.comgoogle.com

A significant challenge in this synthetic approach is the formation of a mixture of isomers. Besides the desired 4-isopropyl-3-methylphenol (p-thymol), other isomers such as 6-isopropyl-3-methylphenol (o-thymol), 5-isopropyl-3-methylphenol (B155287) (m-thymol), and 2-isopropyl-3-methylphenol (vic-thymol) are also produced. google.comepo.org The reaction can also yield by-products like isopropyl-3-methyl-benzylether, as well as dialkylated and trialkylated cresols. chemicalbook.com Consequently, the product mixture requires extensive purification through methods like isomerization, distillation, extraction, and crystallization to isolate the target compound. chemicalbook.comgoogle.com

The reaction mechanism involves the generation of an isopropyl cation from the alkylating agent under acidic conditions. This cation can then attack the aromatic ring of m-cresol at various positions, leading to the formation of different isomers. The distribution of these isomers is influenced by reaction parameters such as the choice of catalyst, temperature, and reactant molar ratios. semanticscholar.orgresearchgate.net For instance, in the solvent-free alkylation of m-cresol with isopropyl alcohol over a strong acid resin catalyst, the selectivity for different isomers can be tuned by adjusting these conditions. semanticscholar.org

| Catalyst Amount (g cm⁻³) | Selectivity for p-thymol (%) | Selectivity for sym-thymol (%) |

|---|---|---|

| 0.05 | 23.0 | 14.1 |

| 0.2 | 14.7 | 25.2 |

Data adapted from a study on the alkylation of m-cresol, showing that as the catalyst amount increases, the selectivity for p-thymol decreases while the selectivity for the more thermodynamically stable sym-thymol increases. semanticscholar.org

An alternative synthetic route to 4-isopropyl-3-methylphenol involves a two-step process starting from monoterpenes. researchgate.net Specifically, α-pinene can be used as a starting material. The first step is the oxidation of the monoterpene, which can be catalyzed by chromium trioxide (CrO₃), to produce terpenones. In the case of α-pinene, this oxidation yields verbenone (B1202108). researchgate.net

The second step is the isomerization of the resulting terpenone to the corresponding isopropyl cresol (B1669610). This isomerization can be effectively catalyzed by 13X molecular sieves. researchgate.net When verbenone undergoes this isomerization, it can yield a mixture of thymol (B1683141) and 4-isopropyl-3-methylphenol. researchgate.net This method provides a pathway to synthesize 4-isopropyl-3-methylphenol from a renewable feedstock, as monoterpenes are naturally abundant.

A synthetic pathway that proceeds through an aniline (B41778) intermediate has also been reported for the production of 4-isopropyl-3-methylphenol. epo.orggoogle.com This method utilizes m-toluidine (B57737) as the starting material. The first step involves the isopropylation of m-toluidine, which can be achieved in the presence of sulfuric acid, to yield 3-methyl-4-isopropylaniline. epo.orggoogle.comgoogle.com

The resulting 3-methyl-4-isopropylaniline is then converted to 4-isopropyl-3-methylphenol. This transformation can be accomplished through two primary methods: diazo-decomposition or hydrolysis under high temperature and pressure. epo.orggoogle.comgoogle.com The diazo-decomposition involves the diazotization of the amino group followed by hydrolysis of the diazonium salt to the corresponding phenol (B47542).

Selective Synthesis Strategies for 4-Isopropyl-3-methylphenol

The inherent challenge of controlling isomer formation in traditional alkylation methods has driven the development of more selective synthetic strategies. These approaches aim to achieve a higher yield of the desired 4-isopropyl-3-methylphenol while minimizing the production of other isomers.

A highly selective method for the synthesis of 4-isopropyl-3-methylphenol involves a cross-coupling reaction. google.comepo.org This strategy utilizes a 4-halogenated-3-methylphenol as a precursor. The halogenated precursor, such as 4-bromo-3-methylphenol (B31395), is reacted with an isopropyl metal compound, for example, isopropyl zinc bromide, in the presence of a catalyst and a solvent. google.comepo.org This approach allows for the selective formation of a new carbon-carbon bond at the 4-position of the 3-methylphenol ring, thereby directly producing 4-isopropyl-3-methylphenol with high selectivity. google.com

This method is an application of the Negishi coupling reaction, a powerful tool in organic synthesis for the formation of carbon-carbon bonds. google.comepo.org The use of a transition metal catalyst is crucial for this reaction. epo.org By employing this cross-coupling strategy, the formation of other isomers like o-thymol and m-thymol can be significantly suppressed, leading to a higher yield of the desired product and simplifying the purification process. google.comgoogle.com The 4-halogenated-3-methylphenol precursor can be prepared by the halogenation of m-cresol. google.comepo.org

Controlling the formation of isomers is a critical aspect of synthesizing 4-isopropyl-3-methylphenol, particularly in the direct alkylation of m-cresol. chemicalbook.com The distribution of isomers is highly dependent on the reaction conditions. For example, in the alkylation of m-cresol with propene catalyzed by aluminum silicate (B1173343) at 300°C, the product mixture was found to contain thymol (20.3%), 5-isopropyl-3-methylphenol (64.3%), and 4-isopropyl-3-methylphenol (6.3%). researchgate.net This highlights the tendency to form the thermodynamically more stable 5-isopropyl-3-methylphenol under these conditions. researchgate.net

The choice of catalyst plays a pivotal role in directing the regioselectivity of the alkylation. Research has focused on developing catalysts that favor the formation of the para-substituted product, 4-isopropyl-3-methylphenol. For instance, the use of solid phosphoric acid catalysts has been explored to improve the ratio of p-thymol to o-thymol. google.comgoogle.com

The cross-coupling approach described in section 2.2.1 represents a significant advancement in controlling isomer formation. By pre-installing a halogen at the desired position (para to the hydroxyl group) and then introducing the isopropyl group via a cross-coupling reaction, the issue of regioselectivity is effectively circumvented, leading to the highly selective synthesis of 4-isopropyl-3-methylphenol. google.comepo.org

| Isomer | Percentage in Product Mixture (%) |

|---|---|

| Thymol (6-isopropyl-3-methylphenol) | 20.3 |

| 5-isopropyl-3-methylphenol | 64.3 |

| 4-isopropyl-3-methylphenol | 6.3 |

Data from a study on the alkylation of m-cresol with propene, illustrating the challenge of controlling isomer formation. researchgate.net

Influence of Raw Material Choice on Product Selectivity

Alkylation of m-Cresol: The traditional and more direct approach involves the Friedel-Crafts alkylation of m-cresol using an isopropylating agent such as propylene or isopropyl alcohol. chemicalbook.comsemanticscholar.org While m-cresol is a readily available and cost-effective raw material, this pathway inherently leads to a complex mixture of isomers. The isopropylation can occur at various positions on the aromatic ring (C-alkylation) or on the hydroxyl group (O-alkylation). researchgate.net This results in the co-production of 4-isopropyl-3-methylphenol alongside significant quantities of 2-isopropyl-3-methylphenol, 5-isopropyl-3-methylphenol, and 6-isopropyl-3-methylphenol (o-thymol), as well as dialkylated and trialkylated byproducts. chemicalbook.comepo.org The selectivity is highly sensitive to reaction conditions, but achieving a high yield of a single isomer is challenging, necessitating extensive post-synthesis purification. epo.orggoogle.com

Cross-Coupling of 4-Halogenated-3-methylphenol: A more modern and highly selective method utilizes a pre-functionalized raw material, typically 4-bromo-3-methylphenol, which is synthesized from m-cresol in a separate step. epo.orgchemicalbook.com This halogenated intermediate is then reacted with an isopropyl metal compound, such as isopropyl zinc bromide, via a transition metal-catalyzed cross-coupling reaction (e.g., Negishi coupling). epo.orggoogle.com By pre-installing a halogen at the desired 4-position, the isopropyl group is directed specifically to this site, thus preventing the formation of other isomers like o-thymol and m-thymol. google.comgoogle.com This approach offers significantly higher selectivity and yield of the target molecule, simplifying the purification process considerably. google.com Although this route involves an additional step to prepare the halogenated raw material, the enhanced selectivity and reduced purification costs can make it economically viable, especially for producing high-purity 4-Isopropoxy-3-methylphenol. google.comgoogle.com

Catalytic Systems in 4-Isopropyl-3-methylphenol Production

The catalyst is the cornerstone of this compound synthesis, governing both the reaction rate and, crucially, the selectivity towards the desired isomer. The choice of catalytic system is intrinsically linked to the chosen synthetic pathway.

Heterogeneous Catalysis Investigations (e.g., Zeolites, Metal Oxides)

Heterogeneous catalysts are primarily employed in the isopropylation of m-cresol. These solid catalysts offer advantages in terms of separation from the reaction mixture, reusability, and potential for continuous flow processes.

Metal Oxides : Simple metal oxides like γ-alumina and calcium oxide have been used to catalyze the alkylation of m-cresol. chemicalbook.comepo.org These catalysts typically require high temperatures to achieve significant conversion. For instance, γ-alumina is a common solid acid catalyst used in Friedel-Crafts alkylations, promoting the formation of an isopropyl carbocation from propylene or isopropyl alcohol for electrophilic aromatic substitution. However, their selectivity for the 4-isomer is often moderate. google.com

Zeolites : Zeolites, with their well-defined microporous structures and tunable acidity, have been investigated to improve selectivity. researchgate.net The shape-selective properties of zeolites can influence the product distribution by sterically hindering the formation of bulkier isomers within their pore channels. Studies on the alkylation of m-cresol and related phenols have shown that zeolites like H-ZSM-5 and H-MCM-22 can direct the alkylation towards specific isomers. researchgate.net The acidity and pore dimensions of the zeolite are critical factors affecting catalytic performance and the ratio of the resulting isopropyl-3-methylphenol isomers. researchgate.net

Transition Metal Catalysis for Directed Synthesis (e.g., Palladium, Nickel, Ruthenium, Iron, Copper)

For the highly selective synthesis starting from 4-halogenated-3-methylphenol, transition metal catalysts are essential. These catalysts facilitate the cross-coupling reaction between the aryl halide and the isopropyl metal reagent. google.com

Palladium : Palladium-based catalysts are the most extensively studied and effective for this transformation. epo.org They exhibit high catalytic activity, allowing the reaction to proceed under relatively mild conditions with excellent yields. The catalytic cycle typically involves oxidative addition of the palladium complex to the carbon-halogen bond, followed by transmetalation with the isopropyl metal compound and subsequent reductive elimination to yield the final product and regenerate the catalyst. epo.org

Other Transition Metals : While palladium is preferred for its efficiency, other transition metals from groups 8 to 11, including nickel, ruthenium, iron, and copper, are also cited as potential catalysts for this type of cross-coupling reaction. epo.org Nickel catalysts, in particular, are often explored as a more cost-effective alternative to palladium for similar carbon-carbon bond-forming reactions.

Role of Ligands and Solvents in Reaction Selectivity

In transition metal-catalyzed cross-coupling reactions, ligands and solvents are not passive components but play a decisive role in controlling the catalyst's activity and selectivity.

Ligands : The use of a ligand, particularly in palladium-catalyzed reactions, is crucial. google.com Bulky electron-rich phosphine (B1218219) ligands are often employed to stabilize the metal center and facilitate the key steps of the catalytic cycle. For the synthesis of this compound from 4-bromo-3-methylphenol, specific bulky biarylphosphine ligands have been shown to be highly effective. The steric bulk of these ligands is believed to promote the desired reductive elimination step while suppressing side reactions, leading to near-quantitative yields of the target product.

Solvents : The solvent choice can influence the solubility of the reactants and the catalyst complex, thereby affecting the reaction rate. In the cross-coupling synthesis of this compound, various organic solvents can be used. The selection of an appropriate solvent is critical for ensuring the homogeneity of the reaction mixture and the stability of the catalytic species. In the alkylation of m-cresol, solvent-free conditions have also been investigated to develop more environmentally benign processes. semanticscholar.org

Table 1: Effect of Ligand Choice on Product Selectivity in Palladium-Catalyzed Synthesis This interactive table summarizes experimental data on how different ligands affect the product composition in the cross-coupling reaction between 4-bromo-3-methylphenol and an isopropyl metal reagent.

| Ligand | 4-Isopropyl-3-methylphenol (%) | 4-n-Propyl-3-methylphenol (%) | m-Cresol (%) |

|---|---|---|---|

| SPhos | 97.8 | 1.2 | 1.0 |

| CPhos | 96.6 | 2.4 | 1.0 |

Data adapted from patent literature, illustrating the high selectivity achieved with specific bulky phosphine ligands.

Post-Synthesis Refinement and Purification Methodologies

Following the synthesis, particularly via the m-cresol alkylation route, a mixture containing the desired this compound along with other isomers and byproducts is obtained. epo.org The structural similarity and close boiling points of these isomers make their separation a significant chemical engineering challenge. google.comgoogle.com

Isomerization and Distillation Techniques

A combination of isomerization and distillation is commonly employed to maximize the yield of the desired product and achieve the high purity required for commercial applications.

Distillation : Fractional distillation is the primary method used to separate the components of the crude reaction mixture. chemicalbook.com However, due to the very small differences in the boiling points of the various isopropyl-3-methylphenol isomers, this separation is difficult and requires highly efficient distillation columns. google.com Often, a complete separation by distillation alone is not economically feasible.

Extraction and Crystallization Processes of this compound

The purification of this compound from a reaction mixture is a critical step to ensure the high purity of the final product. This typically involves a combination of extraction to isolate the compound from the reaction medium and crystallization to obtain a product with a well-defined crystalline structure, free of impurities. While specific detailed methodologies for this compound are not extensively documented in publicly available literature, general principles of phenol extraction and purification of structurally similar compounds provide a framework for effective isolation and crystallization.

Extraction Methodologies

Liquid-liquid extraction is a common technique employed to separate phenolic compounds from aqueous solutions or reaction mixtures. The choice of solvent is crucial and is determined by the solubility of the target compound and its immiscibility with the initial solvent, which is often water.

For compounds structurally related to this compound, various organic solvents have been shown to be effective. For instance, in the synthesis of a related compound, 4-isopropoxy ethoxyl methyl phenol, multiple extractions with ethyl acetate (B1210297) were utilized to isolate the product from the reaction mixture after adjusting the pH. Another similar compound, 4-[(2-isopropoxyethoxy)methyl]phenol, was purified by dissolving the crude product in toluene (B28343) and then washing it with water to remove water-soluble impurities.

The general extraction process for phenolic compounds can be summarized as follows:

pH Adjustment: The reaction mixture is often first neutralized or made slightly acidic to ensure the phenolic compound is in its neutral, less water-soluble form.

Solvent Addition: An appropriate organic solvent is added to the mixture.

Mixing: The mixture is agitated to facilitate the transfer of the phenolic compound from the aqueous phase to the organic phase.

Phase Separation: The mixture is allowed to settle, and the organic layer containing the desired compound is separated.

Washing: The organic layer may be washed with a brine solution to remove residual water.

Drying and Concentration: The organic extract is dried over an anhydrous salt, such as magnesium sulfate, and the solvent is then removed under reduced pressure to yield the crude product.

| Parameter | Details for Structurally Similar Compounds |

|---|---|

| Extraction Solvent | Ethyl Acetate |

| Washing Solvent | Water, Brine |

| Drying Agent | Anhydrous Magnesium Sulfate |

Crystallization Processes

Crystallization is a purification technique that separates a solid substance from a solution. The process relies on the principle that the solubility of a compound in a solvent is dependent on temperature. By dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, the compound will crystallize out of the solution, leaving impurities behind.

For phenolic compounds, a range of solvents can be used for crystallization. The selection of an appropriate solvent or solvent system is critical for obtaining high-purity crystals with a good yield. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

In the case of related compounds, specific crystallization methods have been described. For example, 4-isopropoxy ethoxyl methyl phenol has been crystallized from petroleum ether after cooling. Another related compound, 3-methyl-4-isopropylphenol, is obtained as needle-like crystals through cooling crystallization followed by recrystallization from petroleum ether (sherwood oil).

The general steps for the crystallization of this compound, based on these related procedures, would be:

Solvent Selection: Choosing a single solvent or a mixture of solvents where the compound has the desired solubility profile.

Dissolution: The crude product is dissolved in a minimal amount of the hot solvent.

Hot Filtration: If insoluble impurities are present, the hot solution is filtered.

Cooling: The solution is allowed to cool slowly to promote the formation of large, pure crystals.

Crystal Collection: The crystals are collected by filtration.

Washing: The collected crystals are washed with a small amount of cold solvent to remove any remaining impurities.

Drying: The purified crystals are dried to remove any residual solvent.

| Parameter | Details for Structurally Similar Compounds |

|---|---|

| Crystallization Solvent | Petroleum Ether (Sherwood Oil) |

| Crystallization Method | Cooling Crystallization, Recrystallization |

| Crystal Appearance | Needle-like crystals |

Structural Elucidation and Advanced Spectroscopic Characterization

Crystallographic Investigations of 4-Isopropyl-3-methylphenol (B166981)

As a crystalline solid at room temperature, 4-Isopropyl-3-methylphenol is amenable to structural analysis by diffraction methods. chemicalbook.com The production of large, transparent single crystals, which can be grown from a melt or a saturated solution, is feasible for this compound, facilitating detailed study. chemicalbook.com

X-ray diffraction is a primary technique for the determination of a molecule's crystal structure, providing precise information on bond lengths, bond angles, and crystal packing. The crystal structure of 4-Isopropyl-3-methylphenol can be investigated using this method. chemicalbook.com However, a detailed report of its specific crystal system, space group, and unit cell dimensions is not available in the reviewed scientific literature.

Neutron diffraction serves as a complementary technique to X-ray diffraction, being particularly effective for accurately locating the positions of hydrogen atoms within a crystal lattice, which are often difficult to resolve with X-rays. This method is noted as being applicable to the structural determination of 4-Isopropyl-3-methylphenol. chemicalbook.com Despite its suitability, specific experimental data from neutron diffraction studies on this compound are not present in the surveyed literature.

Advanced Spectroscopic Techniques for Molecular Confirmation

Spectroscopic methods are essential for confirming the molecular structure of 4-Isopropyl-3-methylphenol by probing the interactions of the molecule with electromagnetic radiation, which are dictated by its specific arrangement of atoms and functional groups.

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of 4-Isopropyl-3-methylphenol is characterized by several key absorption bands that confirm its phenolic and alkyl-substituted aromatic structure.

Key IR Absorption Bands for 4-Isopropyl-3-methylphenol

| Wavenumber (cm⁻¹) | Vibration Mode | Description |

|---|---|---|

| ~3600-3200 | O-H Stretch | A strong, broad band characteristic of the hydroxyl (-OH) group in phenols, often broadened due to hydrogen bonding. |

| ~3100-3000 | sp² C-H Stretch | Absorption bands corresponding to the stretching of C-H bonds on the aromatic ring. |

| ~3000-2850 | sp³ C-H Stretch | Strong absorptions from the C-H bonds of the isopropyl and methyl alkyl groups. |

| ~1600 & ~1450 | C=C Stretch | Two bands typical for C=C bond stretching within the aromatic ring. |

Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the carbon and hydrogen framework of a molecule. Both ¹H and ¹³C NMR are used to confirm the structure of 4-Isopropyl-3-methylphenol.

¹H NMR Spectroscopy The ¹H NMR spectrum gives information about the number, connectivity, and chemical environment of hydrogen atoms. The spectrum of 4-Isopropyl-3-methylphenol shows distinct signals for the aromatic protons, the hydroxyl proton, and the protons of the isopropyl and methyl groups.

¹H NMR Spectral Data for 4-Isopropyl-3-methylphenol chemicalbook.com

| Chemical Shift (ppm) | Assignment | Description |

|---|---|---|

| 7.095 | Ar-H | Aromatic proton. |

| 6.656 | Ar-H | Aromatic proton. |

| 6.624 | Ar-H | Aromatic proton. |

| 4.8 | -OH | Proton of the hydroxyl group. |

| 3.055 | -CH(CH₃)₂ | Methine proton of the isopropyl group. |

| 2.280 | Ar-CH₃ | Protons of the methyl group attached to the aromatic ring. |

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Based on its structure, 4-Isopropyl-3-methylphenol is expected to show 10 distinct signals, corresponding to the six carbons of the aromatic ring, the single carbon of the methyl group, and the three carbons of the isopropyl group.

Analysis of Optical Properties, Including Nonlinear Optical Behavior

The optical properties of organic molecules are of significant interest for applications in photonics and optoelectronics. Phenolic compounds, with their π-conjugated aromatic systems, are candidates for exhibiting interesting optical behaviors.

Research indicates that 4-Isopropyl-3-methylphenol is a compound whose nonlinear optical (NLO) properties can be studied. chemicalbook.com Organic materials with significant NLO effects, particularly large third-order nonlinear optical susceptibility (χ⁽³⁾), are crucial for future photonic technologies. acrhem.org These properties arise from the interaction of the molecule's electron cloud with intense electromagnetic fields, such as those from a laser. While the structural characteristics of 4-Isopropyl-3-methylphenol make it a subject of interest for such studies, specific experimental or theoretical data quantifying its molecular hyperpolarizability (γ) or other NLO coefficients are not available in the current body of scientific literature.

Computational Chemistry and Theoretical Modeling of 4 Isopropyl 3 Methylphenol

Quantum Chemical Calculations for Reaction Mechanisms

For phenolic compounds in general, quantum chemical calculations have been pivotal in understanding their antioxidant activity, which primarily involves hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. These calculations can determine the bond dissociation enthalpy (BDE) of the phenolic hydroxyl group, a key indicator of antioxidant efficacy. A lower BDE suggests a greater ease of hydrogen atom donation to neutralize free radicals.

In the context of electrophilic substitution reactions, such as the reaction with formaldehyde, computational studies on various phenols have shown a strong correlation between the calculated atomic charges on the aromatic ring and the compound's reactivity. researchgate.net These studies typically employ methods like the Hartree-Fock level of theory to calculate atomic charges, which can then be used to predict the most reactive sites for electrophilic attack. researchgate.netusda.gov For 4-isopropyl-3-methylphenol (B166981), it would be expected that the positions ortho and para to the hydroxyl group, which are not already substituted, would be the most nucleophilic and thus most reactive.

Environmental Chemistry and Degradation Mechanisms of 4 Isopropyl 3 Methylphenol

Environmental Distribution and Pathways

4-Isopropyl-3-methylphenol (B166981) can enter the environment through various pathways, primarily associated with its use in industrial and consumer products. Wastewater treatment plants are a significant conduit for its release into aquatic systems. Furthermore, the application of contaminated sludge to land can introduce the compound into terrestrial ecosystems.

Detection in Aqueous Systems and Sludge

While specific monitoring data for 4-isopropyl-3-methylphenol in aqueous environments and sludge are not extensively available in the reviewed literature, the presence of other alkylphenols in these matrices is well-documented. For instance, studies have detected various nonylphenol isomers in sewage and sludge from wastewater treatment plants, with concentrations ranging from 0.50 to 5.01 µg/L in sewage and 0.13 to 24.91 µg/g in sludge nih.gov. Given the use of 4-isopropyl-3-methylphenol in products that are ultimately disposed of down the drain, its presence in municipal wastewater and consequently in sludge is highly probable. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are suitable for the detection and quantification of isopropyl methylphenol in various samples, including commercial products, which suggests their applicability to environmental matrices nih.govresearchgate.net.

Occurrence in Soil Matrices

The occurrence of 4-isopropyl-3-methylphenol in soil is primarily linked to the land application of contaminated sewage sludge. While direct detection data for this specific compound in soil is scarce, studies on its isomers, thymol (B1683141) and carvacrol (B1668589), provide insights into its likely behavior. These compounds, also used as antimicrobial agents, can be introduced to soil through agricultural applications. One study reported that thymol can degrade in tropical soils, with a 50% reduction observed within 8.4 days, although this rate can vary depending on the soil type. The presence of phenolic compounds, including cresols (methylphenols), has been noted in soil and groundwater, particularly at sites of industrial activity or waste disposal nih.govmdpi.com.

Transport Mechanisms in Environmental Compartments

The movement of 4-isopropyl-3-methylphenol through the environment is governed by a combination of physical, chemical, and biological processes. These include advection, dispersion, and diffusion in subsurface systems, as well as sorption and desorption from geological materials.

Advection, Dispersion, and Diffusion in Subsurface Systems

Once in the subsurface, the transport of dissolved 4-isopropyl-3-methylphenol is subject to the fundamental processes that govern solute movement in groundwater.

Advection is the transport of a solute with the bulk flow of groundwater. The rate of advection is determined by the groundwater velocity and the hydraulic gradient.

Dispersion refers to the spreading of a contaminant plume as it moves through the subsurface. This occurs due to mechanical mixing and molecular diffusion. Mechanical dispersion results from the tortuous pathways of water flow through porous media, while molecular diffusion is the movement of molecules from an area of higher concentration to an area of lower concentration.

Diffusion is the net movement of a substance from a region of higher concentration to a region of lower concentration. In the context of subsurface transport, molecular diffusion can be a significant process, especially in low-permeability zones.

The interplay of these processes determines the extent and rate of migration of 4-isopropyl-3-methylphenol in groundwater, influencing the potential for contamination of downstream receptors.

Sorption and Desorption onto Geological Materials

The interaction of 4-isopropyl-3-methylphenol with soil and sediment particles is a critical factor influencing its mobility. Sorption, the process by which a chemical binds to a solid surface, can retard its movement in the environment. The extent of sorption is often quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc).

Desorption is the reverse process of sorption, where the compound is released from the solid phase back into the aqueous phase. The reversibility of sorption is an important factor in determining the long-term fate of a contaminant. Studies on nonylphenol have shown that desorption can exhibit hysteresis, meaning that the compound does not desorb as readily as it sorbs nih.gov.

The following table summarizes the soil sorption coefficients for compounds structurally similar to 4-isopropyl-3-methylphenol:

| Compound | log Koc | Soil Type(s) | Reference |

| m-Cresol (B1676322) | 1.54 | Not specified | oecd.org |

| p-Cresol (B1678582) | 1.69 | Not specified | oecd.org |

| Nonylphenol | 3.97 | 51 different soils | nih.gov |

This table is interactive. Click on the headers to sort the data.

Leaching Potential in Effluent

The potential for 4-isopropyl-3-methylphenol to leach from contaminated soils or sludge and enter groundwater is a significant environmental concern. Leaching is influenced by the compound's water solubility, its sorption characteristics, and the hydrogeological properties of the subsurface.

Given the expected low sorption of 4-isopropyl-3-methylphenol based on data from its isomers, it is likely to be mobile in soil and have a moderate to high leaching potential. The relatively high water solubility of cresols (in the range of 21,520–25,950 mg/L) further supports the potential for these compounds to be transported with infiltrating water nih.gov. The detection of cresols in groundwater confirms that leaching from soil does occur who.int. Therefore, in areas where 4-isopropyl-3-methylphenol is released to the soil, there is a risk of groundwater contamination.

Biotic Transformation Processes

The environmental fate of 4-isopropyl-3-methylphenol is significantly influenced by microbial activity. As a phenolic compound, it is susceptible to breakdown by various microorganisms present in soil and water. These biotic processes are the primary mechanisms for the natural attenuation of this compound in the environment.

Biodegradation Pathways and Kinetics

Direct research detailing the specific biodegradation pathways and kinetics for 4-isopropyl-3-methylphenol is not extensively documented in peer-reviewed literature. However, the degradation pathways can be inferred from studies on structurally similar compounds like its isomers (thymol, carvacrol) and related alkylphenols (cresols).

The typical aerobic biodegradation of phenolic compounds by microorganisms begins with hydroxylation of the aromatic ring, a step often catalyzed by monooxygenase or dioxygenase enzymes. This is followed by ring cleavage, either at an ortho- or meta-position, leading to the formation of aliphatic intermediates. These intermediates, such as catechols and protocatechuates, are then funneled into central metabolic pathways like the Krebs cycle, ultimately being mineralized to carbon dioxide and water.

While specific kinetic parameters for 4-isopropyl-3-methylphenol are not available, data from related cresol (B1669610) isomers provide insight into the potential rates of degradation. Microbial degradation of these compounds is often substrate-inhibitory, meaning that high concentrations can be toxic to the microorganisms, slowing the rate of breakdown. The kinetics are frequently described by models such as the Haldane model, which accounts for this inhibition. For instance, studies on m-cresol have identified kinetic constants that describe the maximum specific growth rate (µmax), the half-saturation constant (Ks), and the inhibition constant (Ki) scielo.org.za.

Table 1: Biodegradation Kinetic Parameters for Related Phenolic Compounds

| Compound | Microorganism/Culture | µmax (h⁻¹) | Ks (mg/L) | Ki (mg/L) | Source |

|---|---|---|---|---|---|

| m-Cresol | Lysinibacillus cresolivorans | 0.89 | 426.25 | 51.26 | scielo.org.za |

| p-Cresol | Pseudomonas putida ATCC 17484 | 0.185 | 65.1 | 243.56 | mdpi.com |

| Phenol (B47542) | Pseudomonas putida ATCC 17484 | 0.45 | 221.4 | 310.5 | mdpi.com |

This table presents kinetic data for compounds structurally related to 4-isopropyl-3-methylphenol to provide context for its potential biodegradation behavior.

Microbial Metabolism of 4-Isopropyl-3-methylphenol and Related Phenols

The microbial metabolism of 4-isopropyl-3-methylphenol involves enzymatic machinery capable of transforming substituted aromatic rings. While specific microbes that degrade this exact isomer are not prominently cited, bacteria from genera such as Pseudomonas, Bacillus, and Alcaligenes are well-known for their ability to metabolize a wide range of phenolic compounds, including cresols and other alkylphenols scielo.org.zamdpi.com.

For example, Pseudomonas species are frequently isolated from contaminated environments and demonstrate robust degradation capabilities. Pseudomonas putida has been shown to completely degrade p-cresol at initial concentrations up to 600 mg/L within 52 hours mdpi.com. The metabolic pathway typically involves an initial attack on the methyl group or the aromatic ring itself. For cresols, degradation can proceed via the protocatechuate or catechol pathways, which are central routes for the breakdown of aromatic compounds.

The presence of the isopropyl group on 4-isopropyl-3-methylphenol may influence the metabolic route and rate. Studies on the biodegradation of isopropanol (B130326) (a structural component of 4-isopropyl-3-methylphenol) show that various aerobic bacteria can utilize it as a carbon source nih.gov. Therefore, it is plausible that microbial degradation of 4-isopropyl-3-methylphenol involves initial enzymatic attack on either the methyl or isopropyl side chains, or hydroxylation of the ring, before subsequent cleavage and entry into central metabolism.

Abiotic Transformation Processes (e.g., Photodegradation, Oxidation)

In addition to biotic processes, 4-isopropyl-3-methylphenol can be transformed in the environment through abiotic mechanisms, primarily photodegradation and chemical oxidation. These processes are particularly relevant in sunlit surface waters and in engineered water treatment systems.

Photodegradation involves the breakdown of a chemical by light energy, particularly ultraviolet (UV) radiation from the sun. Phenolic compounds can undergo direct photolysis by absorbing photons, or indirect photolysis through reactions with photochemically generated reactive species like hydroxyl radicals (•OH) and singlet oxygen.

Research on the related compound 4-methylphenol (p-cresol) demonstrates that its photodegradation is highly dependent on environmental conditions such as pH chem-soc.si. In one study, the degradation of 4-methylphenol was significantly enhanced in basic aqueous solutions (pH 10.5), with 97% removal after 3 hours of irradiation chem-soc.si. This is attributed to the deprotonation of the phenolic hydroxyl group, forming a phenolate (B1203915) anion that is more susceptible to oxidation chem-soc.si. The kinetics of such reactions often follow a pseudo-first-order model.

Table 2: Photodegradation Kinetics of 4-Methylphenol under Visible Light

| Initial Concentration (mg/L) | Apparent Rate Constant (kobs, min⁻¹) |

|---|---|

| 10 | 0.0125 |

| 20 | 0.0097 |

| 30 | 0.0071 |

| 40 | 0.0062 |

Data adapted from a study on 4-methylphenol photodegradation, illustrating the influence of initial concentration on the reaction rate chem-soc.si.

Oxidation by hydroxyl radicals is a major transformation pathway for organic compounds in the atmosphere and aquatic environments. These highly reactive species can react rapidly with the electron-rich aromatic ring of 4-isopropyl-3-methylphenol, initiating a series of reactions that lead to its degradation.

Analytical Methodologies for Environmental Monitoring

To assess the environmental occurrence and fate of 4-isopropyl-3-methylphenol, robust analytical methods are required to detect and quantify it at trace levels in complex matrices like water, soil, and sediment. The standard approach involves sample extraction, cleanup, and instrumental analysis env.go.jp.

For solid matrices such as soil and sediment, ultrasound-assisted extraction followed by a solid-phase extraction (SPE) cleanup step is a widely used procedure for alkylphenols nih.govresearchgate.net. For water samples, direct SPE is common, where the sample is passed through a cartridge containing a sorbent that retains the target analyte, which is then eluted with a small volume of solvent nih.gov.

The instrumental determination is typically performed using chromatographic techniques coupled with sensitive detectors.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like 4-isopropyl-3-methylphenol. It offers high selectivity and sensitivity, allowing for reliable identification and quantification env.go.jp.

Liquid Chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) or other detectors like UV or fluorescence, has become increasingly popular nih.govresearchgate.netnih.gov. LC-MS/MS is highly selective and can achieve very low limits of detection, making it suitable for trace environmental analysis researchgate.netnih.gov.

The choice of method depends on the specific matrix, required detection limits, and available instrumentation. Method validation typically includes assessing linearity, limits of detection (LOD) and quantification (LOQ), accuracy (recovery), and precision researchgate.net.

Table 3: Common Analytical Techniques for Phenolic Compounds in Environmental Samples

| Technique | Sample Matrix | Common Extraction Method | Typical Detection Limit Range |

|---|---|---|---|

| GC-MS | Water, Soil, Sediment | Liquid-Liquid Extraction, SPE | ng/L to µg/L |

| LC-MS/MS | Water, Sediment, Biota | Solid-Phase Extraction (SPE) | pg/L to ng/L |

| HPLC-UV | Water | Solid-Phase Extraction (SPE) | µg/L |

This table summarizes general analytical approaches applicable to the monitoring of 4-isopropyl-3-methylphenol.

Biochemical Interactions and Cellular Mechanisms of 4 Isopropyl 3 Methylphenol

Perturbation of Cellular Redox Homeostasis

The structural characteristics of 4-Isopropyl-3-methylphenol (B166981), as a phenolic compound, suggest its potential to interfere with the delicate balance of cellular redox homeostasis. This balance is crucial for normal physiological processes, and its disruption can lead to oxidative stress, a condition implicated in various cellular dysfunctions. Phenolic compounds, in general, can exhibit dual roles as both antioxidants and pro-oxidants, depending on the specific cellular environment and concentration.

At sub-lethal concentrations, it is plausible that 4-Isopropyl-3-methylphenol, much like other phenolic phytochemicals, acts as a pro-oxidant. This action would disturb the normal redox cycle within cells, leading to an accumulation of reactive oxygen species (ROS) mdpi.com. The generation of ROS, such as superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals, can overwhelm the cell's antioxidant defense systems, leading to oxidative damage to vital macromolecules, including lipids, proteins, and DNA mdpi.comsciforum.net.

The pro-oxidant activity of phenolic compounds is often linked to their ability to undergo redox cycling, a process that generates ROS. While direct studies on 4-Isopropyl-3-methylphenol are limited, the behavior of its isomers, thymol (B1683141) and carvacrol (B1668589), provides insights. For instance, carvacrol has been shown to cause increased oxidative stress in E. coli cells mdpi.com. Similarly, thymol can lead to a decrease in NADPH concentration and an increase in NADP+ and lipid peroxidation levels, indicating a disruption of cellular homeostasis and potential membrane rupture researchgate.net. This perturbation of the cellular redox state is a key factor in their antimicrobial activity mdpi.comresearchgate.net. Given the structural similarities, it is hypothesized that 4-Isopropyl-3-methylphenol could induce similar effects, thereby perturbing cellular redox homeostasis.

Interactive Data Table: Potential Pro-oxidant Effects of Phenolic Compounds

| Compound | Observed Effect | Potential Consequence |

| Phenolic Compounds (general) | Act as pro-oxidants at sub-lethal concentrations mdpi.com | Accumulation of Reactive Oxygen Species (ROS) mdpi.com |

| Carvacrol (Isomer) | Increased oxidative stress in E. coli mdpi.com | Cellular damage |

| Thymol (Isomer) | Decreased NADPH, increased NADP+ and lipid peroxidation researchgate.net | Disruption of cellular homeostasis, membrane rupture researchgate.net |

| 4-Isopropyl-3-methylphenol | Hypothesized to have similar pro-oxidant effects | Perturbation of cellular redox homeostasis |

Modulation of Cellular Ion Homeostasis

The ability of 4-Isopropyl-3-methylphenol to modulate cellular ion homeostasis is another critical aspect of its biochemical interactions. The regulation of ion concentrations across cellular membranes is fundamental for a multitude of cellular processes, including signal transduction, membrane potential maintenance, and cell volume regulation nih.gov.

While direct experimental evidence for 4-Isopropyl-3-methylphenol's effect on specific ion channels is not extensively documented, studies on its structural analogs provide a basis for understanding its potential mechanisms. For instance, a synthesized derivative of thymol, 4-piperidinomethyl-2-isopropyl-5-methylphenol (THPI), has been shown to inhibit voltage-dependent L-type Ca2+ channels nih.gov. This suggests that phenolic compounds with similar structures could interact with and block ion channels, thereby altering intracellular calcium concentrations and affecting downstream signaling pathways nih.gov.

Furthermore, research has demonstrated that thymol and other alkyl-substituted phenols can activate the human transient receptor potential ankyrin 1 (hTRPA1) ion channel nih.gov. TRPA1 is a non-selective cation channel involved in sensory signaling. Its activation by phenolic compounds could lead to an influx of cations, thereby depolarizing the cell membrane and modulating cellular responses nih.gov. The structural similarity of 4-Isopropyl-3-methylphenol to these compounds suggests it may also possess the ability to interact with and modulate the activity of various ion channels, thus impacting cellular ion homeostasis.

Involvement in Xenobiotic Detoxification Pathways

Xenobiotic detoxification is a crucial cellular defense mechanism that involves a series of enzymatic reactions to neutralize and eliminate foreign compounds. This process is typically divided into three phases: modification (Phase I), conjugation (Phase II), and transport (Phase III) mdpi.comnih.gov.

Phase I: Modification In Phase I, enzymes such as cytochrome P450 (CYP) monooxygenases introduce or expose functional groups on the xenobiotic molecule, increasing its reactivity and preparing it for Phase II reactions mdpi.com. While direct studies on the metabolism of 4-Isopropyl-3-methylphenol by CYP enzymes are not readily available, research on structurally related compounds offers valuable insights. For example, the bioactivation of 4-methylphenol (p-cresol) is mediated by multiple cytochrome P450 enzymes, including CYP2D6, CYP2E1, and CYP1A2, which lead to the formation of reactive intermediates nih.govresearchgate.net. It is plausible that 4-Isopropyl-3-methylphenol could also serve as a substrate for various CYP isoforms, undergoing hydroxylation or other oxidative modifications.

Phase II: Conjugation Phase II reactions involve the conjugation of the modified xenobiotic with endogenous molecules, such as glutathione (B108866), to increase its water solubility and facilitate its excretion. Glutathione S-transferases (GSTs) are a key family of enzymes in this phase, catalyzing the conjugation of xenobiotics with glutathione nih.govnih.gov. The metabolism of 4-methylphenol involves the formation of glutathione adducts, indicating the involvement of GSTs in its detoxification nih.gov. Given its phenolic structure, 4-Isopropyl-3-methylphenol is likely to undergo conjugation reactions mediated by GSTs, leading to the formation of more polar and less toxic metabolites.

Phase III: Transport In Phase III, the conjugated xenobiotics are actively transported out of the cell by efflux pumps, such as ATP-binding cassette (ABC) transporters mdpi.comnih.gov. This final step ensures the elimination of the foreign compound from the body. The water-soluble conjugates of 4-Isopropyl-3-methylphenol formed in Phase II would be substrates for these transporters.

Comparative Biochemical Activity with Natural Phenolic Analogs

The biochemical activity of 4-Isopropyl-3-methylphenol can be better understood through comparison with its naturally occurring isomers, thymol and carvacrol. These compounds share a similar chemical scaffold and are known for their broad-spectrum biological activities mdpi.comscispace.comfrontiersin.org.

Antioxidant Activity In terms of antioxidant properties, comparative studies have been conducted on derivatives of thymol and carvacrol. For instance, synthesized hydroxymethyl and diarylmethane derivatives of these compounds have shown remarkably better antioxidative properties in various assays when compared to the parent compounds and even to the synthetic antioxidant butylated hydroxytoluene (BHT) acs.orgresearchgate.net. While 4-Isopropyl-3-methylphenol itself was not included in these specific studies, the findings highlight that structural modifications to the basic thymol/carvacrol framework can significantly influence antioxidant capacity.

Antimicrobial Activity The antimicrobial effects of thymol and carvacrol are well-established, with their activity often attributed to their ability to disrupt microbial cell membranes and interfere with cellular processes mdpi.com. Studies have shown that both thymol and carvacrol can inhibit the mycelial growth of various plant pathogenic fungi scispace.com. The position of the hydroxyl group on the phenol (B47542) ring is considered important for their antifungal and insecticidal activity scispace.com. As an isomer of thymol and carvacrol, 4-Isopropyl-3-methylphenol is also expected to exhibit antimicrobial properties, although the specific potency may differ based on the precise positioning of its functional groups.

Interactive Data Table: Comparative Data of Phenolic Analogs

| Compound/Derivative | Assay | Finding |

| 4-(hydroxymethyl)-5-isopropyl-2-methylphenol (Carvacrol derivative) | 1,1-diphenyl-2-picrylhydrazyl (DPPH) assay | IC50 = 4–156 µg/mL (better than parent compound) acs.orgresearchgate.net |

| 4,4′-methylenebis(5-isopropyl-2-methyl)phenol (Carvacrol derivative) | Rancimat assay | Protection factors = 1.55–5.84 (better than parent compound) acs.orgresearchgate.net |

| Thymol | Antifungal activity against C. acutatum | Higher activity compared to carvacrol at 100 µg/mL scispace.com |

| Carvacrol | Antifungal activity against C. acutatum | Lower activity compared to thymol at 100 µg/mL scispace.com |

Organic Transformations and Derivatization of 4 Isopropyl 3 Methylphenol

Alkylation and Arylation Reactions on the Aromatic Ring

The electron-rich nature of the benzene (B151609) ring in 4-isopropoxy-3-methylphenol makes it susceptible to electrophilic substitution reactions such as alkylation and arylation.

Alkylation: Friedel-Crafts alkylation introduces an alkyl group onto the aromatic ring. Due to the directing effects of the existing substituents, alkylation is expected to occur primarily at the positions ortho to the strongly activating hydroxyl group. Position 6 is sterically more accessible than position 2, which is flanked by the methyl group. Therefore, reaction with an alkylating agent in the presence of a Lewis acid catalyst would likely yield 6-alkyl-4-isopropoxy-3-methylphenol as the major product. The reaction conditions can be tuned to control the degree of alkylation.

Arylation: The introduction of an aryl group can be achieved through various cross-coupling reactions. This typically requires prior functionalization of the aromatic ring, for example, through halogenation. The resulting halo-derivative can then undergo reactions like the Suzuki or Ullmann coupling. For instance, bromination of this compound would likely yield a bromo-derivative, which can then be coupled with an arylboronic acid in the presence of a palladium catalyst to form an aryl-substituted product. nih.gov The reaction of aryllead(IV) triacetates with sterically hindered phenols has been shown to be an effective method for ortho-arylation. rsc.org

| Reaction Type | Reactant(s) | Reagents/Conditions | Expected Product(s) | Notes |

|---|---|---|---|---|

| Alkylation | This compound, R-X (Alkyl Halide) | Lewis Acid (e.g., AlCl₃) | 6-Alkyl-4-isopropoxy-3-methylphenol | Based on general reactivity of phenols. google.com |

| Arylation (via Suzuki Coupling) | Bromo-4-isopropoxy-3-methylphenol, Ar-B(OH)₂ | Pd Catalyst, Base | Aryl-4-isopropoxy-3-methylphenol | A standard method for C-C bond formation on aromatic rings. nih.gov |

Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site for a variety of chemical transformations, including etherification and esterification. wisdomlib.org These reactions are fundamental for modifying the compound's properties or for protecting the hydroxyl group during multi-step syntheses.

Etherification: The Williamson ether synthesis is a classical method for converting the phenolic hydroxyl group into an ether. wikipedia.orgmasterorganicchemistry.com This reaction involves deprotonating the phenol (B47542) with a strong base, such as sodium hydride, to form a phenoxide ion. youtube.com The resulting nucleophilic phenoxide then displaces a halide from an alkyl halide in an SN2 reaction to form a new ether linkage. This would convert this compound into a 1,4-dialkoxy-2-methylbenzene derivative.

Esterification: Phenolic esters can be readily prepared by reacting this compound with acyl chlorides or acid anhydrides in the presence of a base like pyridine. This reaction transforms the hydroxyl group into an ester functionality, which can alter the electronic properties of the molecule and serve as a protecting group that can be removed by hydrolysis.

| Reaction Type | Reactant(s) | Reagents/Conditions | Product Class | Notes |

|---|---|---|---|---|

| Williamson Ether Synthesis | This compound, R-X | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | 1-Alkoxy-4-isopropoxy-2-methylbenzene | A general and widely used method for ether synthesis. wikipedia.orgutahtech.edu |

| Esterification | This compound, RCOCl | Base (e.g., Pyridine) | 4-Isopropoxy-3-methylphenyl ester | Common reaction for phenols. wisdomlib.org |

Derivatization for Material Science Applications

The structural features of this compound make it a candidate for derivatization into molecules with applications in material science, particularly in catalysis and polymer chemistry.

Phenolic compounds are precursors to a wide range of ligands used in coordination chemistry and catalysis. The hydroxyl group of this compound can be used as an anchoring point for building more complex ligand structures. For example, ortho-formylation followed by condensation with a primary amine can yield Schiff base (salen-type) ligands. These ligands can coordinate with various metal centers to form catalysts for a variety of organic transformations. The steric and electronic properties of the isopropoxy and methyl groups can influence the coordination geometry and the catalytic activity of the resulting metal complexes. researchgate.net

Phenols and their derivatives can play a role in polymerization reactions, often as part of the initiator system. tcichemicals.com In redox polymerization, for instance, a reducing agent and an oxidizing agent are used to generate radicals that initiate polymerization. cmu.edualfachemic.com Phenolic compounds can act as the reducing component in such systems. Furthermore, the hydroxyl group can be functionalized to incorporate an initiating site for other types of polymerization. For example, reaction with trimethylaluminum (B3029685) can yield an aluminum alkoxide, which is an efficient initiator for the ring-opening polymerization of lactones like ε-caprolactone. acs.org This would produce biodegradable polyesters with a 4-isopropoxy-3-methylphenyl end group.

Interconversion with Related Isopropyl Cresol (B1669610) Compounds

Direct interconversion between this compound and its isomeric counterpart, 4-isopropyl-3-methylphenol (B166981), is not a straightforward process and involves distinct synthetic strategies.

The synthesis of this compound is typically achieved via a nucleophilic substitution reaction, such as the Williamson ether synthesis, starting from a precursor like 3-methyl-hydroquinone or a suitably protected 4-halo-3-methylphenol. wikipedia.org

In contrast, isopropyl cresols are generally synthesized through the direct electrophilic alkylation of a cresol with an isopropylating agent like propylene (B89431) or isopropanol (B130326) in the presence of an acid catalyst. chemicalbook.com This reaction often leads to a mixture of isomers. epo.org

The cleavage of the isopropoxy group in this compound to yield a cresol would require harsh conditions, such as refluxing with strong acids like HBr or HI, which cleave the aryl-ether bond. Subsequent isopropylation of the resulting cresol would then be required to form the isopropyl cresol isomer. Isomerization of alkyl phenols can also be achieved at high temperatures in the presence of specific catalysts. google.com However, this highlights that these two classes of compounds are accessed through different synthetic routes rather than being readily interconvertible under standard conditions.

Future Research Directions and Methodological Advancements

Development of More Sustainable and Atom-Economical Synthesis Routes

The traditional synthesis of phenol (B47542) ethers, often relying on Williamson ether synthesis, faces challenges related to the use of stoichiometric bases and potentially hazardous solvents. Future research is focused on developing greener, more efficient synthetic methodologies.

Continuous-Flow Synthesis: This technology offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and easier scalability. acs.org The synthesis of phenolic derivatives has been successfully demonstrated in microreactor systems, achieving significantly reduced reaction times. acs.orgacs.org Future work should adapt these systems for the etherification of 4-isopropyl-3-methylphenol (B166981), potentially integrating heterogeneous catalysts into packed-bed reactors to streamline production and purification. researchgate.net This approach minimizes waste and energy consumption, aligning with the principles of green chemistry.

Catalytic Dehydrative Etherification: A highly atom-economical approach involves the direct coupling of phenols with alcohols, producing water as the sole byproduct. organic-chemistry.org Research into novel catalyst systems, such as those based on palladium, that can facilitate this reaction for non-activated phenols and alcohols under mild conditions is a key future direction. organic-chemistry.org Applying this to the synthesis of 4-isopropoxy-3-methylphenol from 4-isopropyl-3-methylphenol and isopropanol (B130326) would represent a significant improvement in sustainability.

Biocatalysis: The use of enzymes to catalyze the synthesis of phenol ethers is a promising green alternative. While not yet established for this specific compound, research into enzymes capable of performing selective etherification under mild, aqueous conditions could lead to highly sustainable and selective production methods.

| Synthesis Strategy | Potential Advantages | Key Research Focus |

| Continuous-Flow Chemistry | Enhanced safety, scalability, reduced reaction times. acs.org | Optimization of reactor design (e.g., tube-in-tube) and integration of heterogeneous catalysts. acs.orgresearchgate.net |

| Catalytic Dehydration | High atom economy (water is the only byproduct). organic-chemistry.org | Development of robust catalysts for coupling non-activated phenols and alcohols. organic-chemistry.org |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. | Screening and engineering of enzymes for targeted phenol etherification. |

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of the reaction mechanisms and molecular properties of this compound is crucial for optimizing its synthesis and predicting its behavior. The integration of computational chemistry with advanced spectroscopic methods provides a powerful tool for this purpose.

Density Functional Theory (DFT) Calculations: DFT has proven invaluable for elucidating the mechanisms of phenol alkylation and etherification. caltech.eduresearchgate.net Future computational studies on this compound should focus on modeling reaction pathways for its synthesis to identify rate-determining steps and optimize conditions. DFT can also be used to predict spectroscopic properties (e.g., NMR, IR spectra), calculate molecular electrostatic potential (MEP) surfaces to identify reactive sites, and analyze HOMO-LUMO energy gaps to understand chemical reactivity and stability. researchgate.netresearchgate.net Such calculations have been used to determine the relative stabilities of different conformations and intermolecular interactions for related compounds like thymol (B1683141). mdpi.comnih.gov

In-situ Spectroscopic Analysis: Techniques like in-situ FTIR and Raman spectroscopy can be coupled with flow reactors to monitor reaction kinetics and identify transient intermediates in real-time. This provides direct experimental validation for proposed mechanisms derived from computational models, leading to a more complete mechanistic picture.

Advanced NMR and Mass Spectrometry: While standard techniques, future research can employ more sophisticated methods like Nuclear Overhauser Effect (NOE) spectroscopy to confirm the spatial arrangement of the molecule. High-resolution mass spectrometry (HRMS) remains essential for confirming the elemental composition and aiding in the identification of trace byproducts in novel synthetic routes. nih.gov

| Technique | Application for this compound | Research Goal |

| Density Functional Theory (DFT) | Model reaction pathways, predict spectra, analyze molecular orbitals (HOMO-LUMO). caltech.eduresearchgate.net | Optimize synthesis, predict reactivity, understand intermolecular interactions. mdpi.com |

| In-situ Spectroscopy (FTIR/Raman) | Real-time monitoring of reactions. | Identify intermediates and validate computationally derived mechanisms. |

| Advanced NMR (e.g., NOE) | Elucidate 3D structure and conformation. | Confirm molecular geometry and stereochemistry. |

Comprehensive Environmental Impact Assessment and Remediation Strategies

As with any synthetic compound, a thorough evaluation of the environmental fate and potential toxicity of this compound is essential. Future research must address its lifecycle, from potential release into ecosystems to its ultimate degradation.

Biodegradation Pathways: Phenolic compounds and their derivatives are common industrial pollutants. kerton-industry.comnih.gov While the biodegradation of alkylphenol ethoxylates and some ethers has been studied, the specific pathways for this compound are unknown. nih.govresearchgate.netnih.gov Future research should investigate its aerobic and anaerobic degradation by environmental microorganisms. researchgate.net This involves identifying microbial strains capable of cleaving the ether bond and metabolizing the aromatic ring, and characterizing the resulting intermediate metabolites. nih.gov Studies have shown that the ultimate biodegradation half-lives for related compounds can range from one to four weeks. nih.govresearchgate.net

Ecotoxicity Assessment: The toxicity of phenolic compounds to aquatic organisms is a significant concern. ekb.egscbt.com It is crucial to conduct standardized ecotoxicity tests on algae, invertebrates (like Daphnia), and fish to determine the acute and chronic effects of this compound. This data is necessary to establish environmental quality standards and assess potential risks.

Advanced Remediation Technologies: Should the compound prove to be persistent or toxic, research into effective remediation strategies is necessary. Technologies for removing phenolic compounds from wastewater include biological treatment, adsorption on activated carbon, membrane filtration, and advanced oxidation processes. nih.govsaltworkstech.com Future studies could explore the efficacy of these methods, particularly algae-based remediation (phycoremediation), which offers a cost-effective and environmentally friendly approach to degrading phenolic pollutants. ekb.egresearchgate.net

| Research Area | Objective | Methodological Approach |

| Biodegradation | Determine the environmental persistence and degradation products. | Aerobic/anaerobic microbial culture studies, metabolite identification using GC/MS and HPLC. nih.gov |

| Ecotoxicity | Quantify the potential harm to aquatic ecosystems. ekb.eg | Standardized toxicity testing on representative aquatic species. |

| Remediation | Develop effective methods for removal from water. | Evaluation of phycoremediation, activated carbon adsorption, and advanced oxidation processes. saltworkstech.comresearchgate.net |

Exploration of Novel Biochemical Pathway Modulations

Derivatives of thymol and carvacrol (B1668589) are known to interact with various biological targets, including metabolic enzymes. nih.gov This suggests that this compound may also possess interesting bioactivities worthy of investigation.

Enzyme Inhibition Studies: Thymol and its structural isomer carvacrol, as well as their derivatives, have shown inhibitory activity against enzymes like acetylcholinesterase and α-glycosidase. nih.govnih.gov Future research should screen this compound against a panel of enzymes to discover potential new inhibitory activities. The modification of the phenolic hydroxyl to an isopropoxy ether group could significantly alter the binding affinity and selectivity for specific enzyme active sites.

Modulation of Inflammatory Pathways: Thymol is known to possess anti-inflammatory properties, partly through the inhibition of cyclooxygenase (COX) enzymes and the reduction of pro-inflammatory cytokines like TNF-α. frontiersin.orgmdpi.com Investigating whether this compound retains or modifies this activity is a key area for future study. This would involve in vitro assays to measure effects on inflammatory mediators and cellular signaling pathways.

Antimicrobial Mechanisms: While the parent phenols are known antimicrobials, the ether derivative may have a different mechanism of action. Future studies could explore its effects on microbial membranes, quorum sensing pathways, or specific metabolic processes in a range of pathogenic bacteria and fungi.

Design and Synthesis of Advanced Materials Incorporating 4-Isopropyl-3-methylphenol Motifs

The incorporation of functional motifs into polymers and nanoparticles can create advanced materials with tailored properties. The 4-isopropyl-3-methylphenol structure, derived from the versatile thymol isomer, is a promising candidate for this purpose.

Functionalized Polymers: Thymol-containing polymers have been developed for applications such as durable antibacterial fabrics. acs.org A similar strategy could be employed for this compound. Monomers containing this motif could be synthesized and polymerized to create materials with unique surface properties. These materials could find use in biomedical devices, food packaging, or coatings where antimicrobial or antioxidant properties are desired.

Nanoparticle-Based Systems: Thymol has been successfully loaded into biodegradable polymeric nanoparticles for applications like topical treatments. mdpi.comnih.gov Future research could explore the encapsulation of this compound into nanocarriers such as liposomes or poly(lactic-co-glycolic acid) (PLGA) nanoparticles. Such systems could be designed for the controlled release of the compound, enhancing its efficacy and enabling novel applications in pharmaceuticals or agriculture.

Hybrid Organic-Inorganic Materials: Hybrid materials functionalized with thymol have been fabricated using sol-gel chemistry and photopolymerization. rsc.org These materials exhibit both biocompatibility and antimicrobial activity. rsc.org Applying this concept, the this compound moiety could be covalently attached to an inorganic scaffold (e.g., silica), creating robust, multifunctional materials for applications ranging from tissue engineering to advanced sensors.

Q & A

Q. What are the most reliable synthetic routes for 4-isopropoxy-3-methylphenol, and how can purity be ensured?

Methodological Answer: The compound is typically synthesized via nucleophilic aromatic substitution (SNAr). For example, reacting 3-methylphenol with isopropyl bromide under alkaline conditions (e.g., K₂CO₃ in acetone at reflux) . Key steps include:

Q. Table 1: Key Reaction Parameters

| Parameter | Condition | Reference |

|---|---|---|

| Solvent | Acetone | |

| Base | K₂CO₃ | |

| Temperature | Reflux (56–60°C) | |

| Purification Method | Column chromatography or recrystallization |

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Q. Table 2: Key Spectroscopic Data

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H NMR | δ 1.35 (d, 6H, isopropyl CH₃) | |

| GC-MS | m/z 150 (M⁺), 135 (M⁺–CH₃) |

Q. How does the isopropoxy group influence the compound’s reactivity compared to other phenolic derivatives?

Methodological Answer: The isopropoxy group acts as an electron-donating substituent , increasing electron density on the aromatic ring. This enhances resistance to electrophilic substitution but facilitates nucleophilic displacement at the para position. Comparative studies with 3-methylphenol show slower nitration rates due to steric and electronic effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield in large-scale synthesis?

Methodological Answer:

- DoE (Design of Experiments): Vary parameters (temperature, solvent polarity, base strength) to identify optimal conditions. For example, switching to DMF as a solvent may improve alkylation efficiency .

- Catalysis: Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate SNAr in biphasic systems .

- Scale-up Challenges: Monitor exothermic reactions using jacketed reactors and inline GC for real-time purity tracking .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Meta-Analysis: Compare studies for variables like solvent (DMSO vs. aqueous), concentration ranges, and assay types (in vitro vs. in vivo). For example, discrepancies in antimicrobial activity may arise from solvent-induced solubility issues .

- Control Experiments: Replicate studies using standardized protocols (e.g., CLSI guidelines) to isolate compound-specific effects from methodological artifacts .

Q. What strategies are recommended for analyzing degradation products under varying pH and temperature conditions?

Methodological Answer:

Q. Table 3: Stability Analysis Workflow

| Condition | Analysis Method | Key Observations |

|---|---|---|

| Acidic (pH 2) | HPLC-MS | Hydrolysis to 3-methylphenol |

| Oxidative (H₂O₂) | GC-MS | Quinone formation |

Q. How can this compound be integrated into multi-step syntheses of complex molecules?

Methodological Answer:

Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Model interactions with enzymes (e.g., cytochrome P450) using PDB structures.

- DFT Calculations (Gaussian): Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.